5-Bromo-2,3-dihydro-3-benzofuranamine
Overview
Description
5-Bromo-2,3-dihydro-3-benzofuranamine: is a chemical compound that belongs to the benzofuran class. . The presence of a bromine atom at the 5-position and an amine group at the 3-position of the dihydrobenzofuran ring makes this compound unique and of interest to researchers.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-bromo-2,3-dihydro-3-benzofuranamine, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
A liquid chromatography-triple quadrupole mass spectrometry (lc-ms/ms) method was developed for the simultaneous determination of a similar compound and its active metabolite in rat plasma , suggesting that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydro-3-benzofuranamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and contributing to its biological effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, benzofuran derivatives have been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade under certain conditions, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate the activity of enzymes involved in oxidative stress pathways, thereby influencing the production of reactive oxygen species and antioxidant defenses . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, this compound may accumulate in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine typically involves the bromination of 2,3-dihydrobenzofuran followed by amination. One common method is the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2,3-dihydrobenzofuran is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2,3-dihydro-3-benzofuranamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form 5-bromo-2,3-dihydrobenzofuran.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Formation of 5-bromo-2,3-dihydrobenzofuran-3-one.
Reduction: Formation of 5-bromo-2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dihydro-3-benzofuranamine is used as an intermediate in the synthesis of more complex benzofuran derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Researchers investigate its effects on various biological targets and pathways .
Medicine: Due to its unique structure, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its applications in the pharmaceutical and agrochemical industries are of particular interest .
Comparison with Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Lacks the amine group at the 3-position.
6-Bromo-2,3-dihydro-3-benzofuranamine: Bromine atom is at the 6-position instead of the 5-position.
5-Chloro-2,3-dihydro-3-benzofuranamine: Chlorine atom replaces the bromine atom at the 5-position.
Uniqueness: 5-Bromo-2,3-dihydro-3-benzofuranamine is unique due to the presence of both a bromine atom at the 5-position and an amine group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate for the synthesis of novel benzofuran derivatives with potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTALTPLRPQESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585664 | |
Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-79-5 | |
Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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